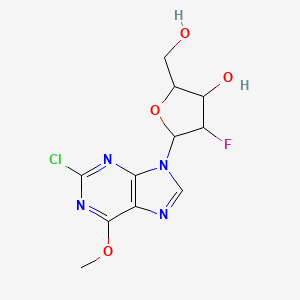

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-6-methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin beinhaltet typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte können umfassen:

Halogenierung: Einführung des Chloratoms an der 2-Position des Purinrings.

Methoxylierung: Einführung der Methoxygruppe an der 6-Position.

Glykosylierung: Anlagerung des 2-Desoxy-2-fluor-beta-D-arabinofuranosyl-Restes an die Purinbase.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung umfassen, um eine effiziente Synthese zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-6-methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden.

Hydrolyse: Die glykosidische Bindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Purine ergeben, während die Hydrolyse zur Spaltung der glykosidischen Bindung führen kann.

Wissenschaftliche Forschungsanwendungen

2-Chlor-6-methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine Interaktionen mit Enzymen und Nukleinsäuren untersucht.

Medizin: Wird auf seine potenziellen antiviralen und Antikrebswirkungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und diagnostischen Werkzeugen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-6-methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin beinhaltet seine Einarbeitung in Nukleinsäuren, was zur Hemmung der DNA- und RNA-Synthese führt. Dies kann zu einer Störung der Virusreplikation oder zur Induktion von Apoptose in Krebszellen führen. Die Verbindung kann spezifische Enzyme wie DNA-Polymerasen oder Reverse Transkriptasen angreifen und deren normale Funktion stören.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, and interfere with their normal function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin: Fehlt die Methoxygruppe an der 6-Position.

6-Methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin: Fehlt das Chloratom an der 2-Position.

2-Chlor-6-methoxy-9-(beta-D-arabinofuranosyl)-9H-purin: Fehlt das Fluoratom im Zuckerrest.

Einzigartigkeit

Die einzigartige Kombination der Chlor-, Methoxy- und Fluorsubstituenten in 2-Chlor-6-methoxy-9-(2-Desoxy-2-fluor-beta-D-arabinofuranosyl)-9H-purin kann spezifische biologische Aktivitäten und Eigenschaften verleihen, die in ähnlichen Verbindungen nicht vorhanden sind. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C11H12ClFN4O4 |

|---|---|

Molekulargewicht |

318.69 g/mol |

IUPAC-Name |

5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3 |

InChI-Schlüssel |

UCJFUCMRTLLOEN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)

![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)